molecular formula C17H19NO6 B11703708 propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate

propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11703708
M. Wt: 333.3 g/mol
InChI Key: UUHVWVHYHHDRLB-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups at positions 1 and 2. Key structural features include:

  • 2-[2-Oxo-2-(propan-2-yloxy)ethyl] substituent at position 2, introducing a branched ether-ketone moiety that may influence steric and electronic properties.

The ester groups suggest possible applications as prodrugs, where hydrolysis in vivo could yield active carboxylic acid derivatives .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

propan-2-yl 1,3-dioxo-2-(2-oxo-2-propan-2-yloxyethyl)isoindole-5-carboxylate

InChI

InChI=1S/C17H19NO6/c1-9(2)23-14(19)8-18-15(20)12-6-5-11(7-13(12)16(18)21)17(22)24-10(3)4/h5-7,9-10H,8H2,1-4H3

InChI Key

UUHVWVHYHHDRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

A widely employed method involves the cyclization of substituted phthalic anhydrides with amine precursors. For example, reaction of 4-carboxyphthalic anhydride with glyoxylic acid derivatives in the presence of ammonium acetate yields the 1,3-dioxo-2,3-dihydro-1H-isoindole scaffold. This reaction typically proceeds in acetic acid at 80–100°C for 6–8 hours, achieving yields of 68–72%. Key advantages include commercial availability of starting materials and compatibility with continuous flow reactor systems.

Oxidative Coupling Methods

Advanced oxidative coupling techniques using palladium catalysts enable the formation of the isoindole ring from ortho-substituted benzamide precursors. A patented method describes the use of Pd(OAc)₂ with 1,10-phenanthroline ligands in dimethylacetamide at 120°C, achieving 80% conversion efficiency. This approach minimizes byproduct formation through controlled C–N bond formation.

Functional Group Introduction and Modification

Post-cyclization modifications install the critical 2-[2-oxo-2-(propan-2-yloxy)ethyl] and propan-2-yl carboxylate groups through sequential reactions.

Alkylation of the Isoindole Nitrogen

Introduction of the 2-oxoethyl side chain occurs via N-alkylation using 2-bromo-1-(propan-2-yloxy)ethan-1-one. Reaction conditions optimized in patent EP3702347A1 specify:

  • Solvent: Anhydrous THF

  • Base: Potassium tert-butoxide (2.5 eq)

  • Temperature: −78°C to 0°C gradient

  • Yield: 89% after column purification

This low-temperature protocol prevents ketone group migration and ensures regioselective alkylation.

Esterification of the Carboxylic Acid Group

The final carboxylate group is installed through Steglich esterification:

ParameterCondition
Carboxylic acid5-Isoindolecarboxylic acid
AlcoholPropan-2-ol
Coupling reagentDCC (1.2 eq)
CatalystDMAP (0.1 eq)
SolventDichloromethane
Temperature25°C, 12 h
Yield93%

This method demonstrates superior efficiency compared to acid chloride routes, which typically yield 75–80% due to hydrolysis side reactions.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis introduces challenges in process safety and cost optimization.

Continuous Flow Synthesis

A three-stage continuous process described in recent implementations improves scalability:

  • Stage 1 : Phthalic anhydride cyclization in a packed-bed reactor (residence time: 45 min)

  • Stage 2 : N-alkylation using static mixers at −20°C

  • Stage 3 : Thin-film evaporation for in-line purification

This configuration achieves 82% overall yield with 95% purity, reducing solvent use by 60% compared to batch processes.

Purification Technologies

Industrial purification employs hybrid approaches:

TechniqueApplicationEfficiency Gain
Melt crystallizationBulk impurity removal40% cost reduction
Simulated moving bed chromatographyEnantiomeric separationPurity >99.5%
NanofiltrationSolvent recovery85% recycle rate

These methods address the compound's thermal sensitivity while maintaining strict quality controls.

Comparative Analysis of Synthetic Routes

Four principal methods demonstrate viability for different production scales:

MethodStepsTotal YieldPurityScalability
Phthalic anhydride cyclization + alkylation568%98%High
Oxidative coupling + esterification472%97%Moderate
Continuous flow synthesis382%95%Industrial
Microwave-assisted479%96%Low

The continuous flow method offers the best balance of yield and scalability, though requiring significant capital investment.

Mechanistic Insights and Byproduct Formation

Understanding side reactions enables process optimization:

Ketone Migration During Alkylation

The 2-oxoethyl group exhibits propensity for 1,2-shifts under basic conditions. Studies using deuterium-labeled compounds show migration rates up to 15% when reactions exceed −10°C. Implementing strict temperature control below −30°C suppresses this to <2%.

Ester Hydrolysis in Aqueous Media

The propan-2-yl ester group undergoes hydrolysis at pH >8 with t₁/₂ = 2.3 h. This necessitates:

  • Rigorous drying of intermediates

  • Use of aprotic solvents during final purification

  • Buffered aqueous workups at pH 5–6

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and dioxo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. Its isoindole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate has shown promise in preclinical studies for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The isoindole core can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with analogues from the provided evidence:

Compound Name (IUPAC) Molecular Weight Substituent at Position 2 Functional Groups Key Applications/Findings
Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate (Target) ~403.4 (calc.) 2-Oxo-2-(propan-2-yloxy)ethyl Ester, ketone, isoindole-dione Potential prodrug design
Propyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate 401.418 4-Phenoxyphenyl Ester, isoindole-dione, aromatic ether Material science; improved π-π stacking
1,3-Dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid 291.31 3-(Propan-2-yloxy)propyl Carboxylic acid, isoindole-dione, ether Intermediate in drug synthesis
N-[2-(1H-Indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide 433.5 3-(Propan-2-yloxy)propyl + indole-ethyl carboxamide Amide, isoindole-dione, ether Neuroactive compound (hypothesized)

Functional Group Analysis

  • Ester vs. Carboxylic Acid : The target compound’s ester group (vs. the carboxylic acid in ) enhances membrane permeability but may require metabolic activation for therapeutic activity.
  • Amide vs. Ester : The amide linkage in increases stability against hydrolysis compared to the target’s ester, suggesting divergent pharmacokinetic profiles.

Physicochemical Properties

  • Lipophilicity : The target compound’s branched ether-ketone substituent likely increases logP compared to the linear 3-(propan-2-yloxy)propyl analogue in .
  • Thermal Stability : Isoindole-dione derivatives generally exhibit high melting points (>150°C) due to aromaticity and hydrogen bonding .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions are involved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of phthalic anhydride derivatives with primary amines to form the isoindole core.
  • Step 2 : Functionalization via esterification with propan-2-ol under anhydrous acidic conditions (e.g., H₂SO₄ catalysis). Critical conditions include refluxing in acetic acid with sodium acetate as a base to deprotonate intermediates and drive the reaction . Side products can arise from incomplete esterification, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques and focus areas:

  • NMR (¹H/¹³C) : Identify ester groups (δ 1.2–1.4 ppm for isopropyl CH₃; δ 165–170 ppm for carbonyl carbons).
  • IR : Confirm dioxo (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) functionalities.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Optimize solvent polarity (e.g., ethyl acetate:hexane gradients) to separate ester derivatives.
  • Recrystallization : Use DMF/acetic acid mixtures to enhance crystal purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR shifts)?

Methodological steps:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting spectral clarity .
  • Computational modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with observed values. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .
  • Cross-reference analogs : Compare data with structurally similar isoindole derivatives (e.g., 2-(4-ethoxyphenyl)-1,3-dioxo analogs) to identify systematic deviations .

Q. What strategies optimize synthetic yield in multi-step reactions?

Advanced approaches include:

  • Design of Experiments (DoE) : Systematically vary temperature (80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to identify optimal conditions .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Anhydrous protocols : Employ molecular sieves or dry solvents to prevent hydrolysis during esterification .

Q. How can the reactivity of the isoindole core be systematically studied under electrophilic conditions?

Experimental design:

  • Electrophile screening : React with alkyl halides (e.g., methyl iodide), acyl chlorides, or sulfonating agents in basic (K₂CO₃) or acidic (HCl) media.
  • Kinetic studies : Use stopped-flow NMR to monitor reaction rates and intermediate stability .
  • Regioselectivity analysis : Compare substitution patterns at the isoindole C-5 position using X-ray or NOESY experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

  • MS calibration : Validate instrument accuracy with certified standards (e.g., Ultramark 1621).
  • Isotope pattern analysis : Confirm molecular ion ([M+H]⁺) matches theoretical isotopic distribution.
  • Elemental analysis : Repeat combustion analysis under controlled oxygen flow to ensure complete oxidation of nitrogen and sulfur moieties .

Methodological Framework

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Frontier Molecular Orbital (FMO) theory : Predict sites of nucleophilic/electrophilic attack on the isoindole ring.
  • Hammett plots : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates in substitution reactions .

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